In-Depth Technical Guide: SNT-5505 (amsulostat) Free Base Mechanism of Action
In-Depth Technical Guide: SNT-5505 (amsulostat) Free Base Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SNT-5505, also known as amsulostat (formerly PXS-5505), is an orally bioavailable, first-in-class, small molecule inhibitor of the lysyl oxidase (LOX) family of enzymes. Developed by Syntara Limited, SNT-5505 is currently under investigation for the treatment of myelofibrosis and other fibrotic and cancerous conditions. This technical guide provides a comprehensive overview of the mechanism of action of SNT-5505, supported by preclinical and clinical data. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this novel therapeutic agent.
Core Mechanism of Action: Pan-Lysyl Oxidase Inhibition
SNT-5505 exerts its therapeutic effect by inhibiting the enzymatic activity of the lysyl oxidase (LOX) family, which includes LOX and four LOX-like proteins (LOXL1-4). These copper-dependent amine oxidases are critical for the cross-linking of collagen and elastin (B1584352), the primary structural components of the extracellular matrix (ECM).[1][2][3][4] In pathological conditions such as myelofibrosis, the upregulation of LOX enzymes leads to excessive ECM deposition and tissue stiffening, driving disease progression.[5]
By inhibiting the entire LOX family, SNT-5505 effectively blocks the maturation and stabilization of collagen and elastin fibers.[3][6] This disruption of the fibrotic process is the cornerstone of its therapeutic potential, aiming to halt or even reverse the pathological accumulation of scar tissue in the bone marrow and other organs.[7]
The proposed mechanism involves SNT-5505 binding to the enzymatic pocket of the lysyl oxidases, thereby preventing the oxidative deamination of lysine (B10760008) residues in tropocollagen and tropoelastin. This, in turn, inhibits the formation of covalent cross-links that are essential for the structural integrity of the fibrotic matrix.[8]
Preclinical Evidence
The anti-fibrotic and anti-cancer activity of SNT-5505 has been demonstrated in a range of preclinical models.
In Vitro and In Vivo Models of Fibrosis
In various rodent models of systemic sclerosis, SNT-5505 demonstrated potent anti-fibrotic efficacy. Oral administration of SNT-5505 inhibited LOX activity in the skin and LOXL2 activity in the lungs.[1][9] This resulted in a reduction of dermal thickness and α-smooth muscle actin in a skin fibrosis model, and a normalization of collagen and elastin cross-linking in a bleomycin-induced lung fibrosis model.[1][9] The drug also showed efficacy in models of heart, kidney, and liver fibrosis.[1][9]
Myelofibrosis Models
In mouse models of primary myelofibrosis, pan-LOX inhibitors, including precursors to SNT-5505, significantly decreased bone marrow fibrotic burden and megakaryocyte numbers.[10] These studies provided the foundational evidence for the clinical development of SNT-5505 in myelofibrosis.
Cancer Models
Preclinical studies in pancreatic ductal adenocarcinoma (PDAC) mouse models showed that SNT-5505, in combination with chemotherapy, increased survival by 35% and reduced metastasis to the liver by 45% compared to chemotherapy alone.[11] The proposed mechanism is the reduction of tumor fibrosis, which "normalizes" the tumor microenvironment, allowing for better penetration and efficacy of chemotherapeutic agents.[11] Similar anti-stromal effects have been observed in models of cholangiocarcinoma.[2]
Table 1: Summary of Preclinical Efficacy of SNT-5505
| Model System | Key Findings | Reference |
| Rodent Models of Systemic Sclerosis | Reduced dermal thickness, α-smooth muscle actin, and pulmonary fibrosis. Normalized collagen/elastin cross-linking. | [1][9] |
| Mouse Models of Primary Myelofibrosis | Decreased bone marrow fibrotic burden and megakaryocyte numbers. | [10] |
| Pancreatic Ductal Adenocarcinoma Mouse Models | Increased survival by 35% and reduced liver metastasis by 45% when combined with chemotherapy. | [11] |
| Cholangiocarcinoma Mouse Models | Restrained tumor growth and improved survival in combination with chemotherapy. Reduced fibroinflammatory reaction. | [2] |
Clinical Development and Data
SNT-5505 has undergone Phase 1 and is currently in Phase 2 clinical trials for myelofibrosis.
Phase 1 Studies
Phase 1 trials in healthy volunteers and myelofibrosis patients established the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of SNT-5505.[4][7] The drug was well-tolerated and demonstrated excellent target engagement, with doses of 200 mg twice daily (BID) achieving over 90% inhibition of plasma LOX and LOXL2 at trough concentrations.[8][12]
Phase 2 Study in Myelofibrosis (MF-101 Trial)
An ongoing Phase 2 open-label study is evaluating SNT-5505 in combination with the JAK inhibitor ruxolitinib (B1666119) for the treatment of myelofibrosis. Interim data has been positive, suggesting SNT-5505 has the potential to be a breakthrough therapy.[1][11]
Table 2: Interim Efficacy Data from Phase 2 MF-101 Trial of SNT-5505 in Combination with Ruxolitinib
| Efficacy Endpoint | Week 12 | Week 24 | Week 38 | Week 52 | Reference |
| Total Symptom Score (TSS50) Achievement | 46% (6/13 evaluable patients) | 73% (8/11 evaluable patients) | 80% (4/5 evaluable patients) | - | [1][11][13] |
| Mean TSS Reduction from Baseline | - | - | -56% (n=8) | -63% (n=5) | [13] |
| Spleen Volume Reduction (SVR) ≥ 25% | 30% (3/10 evaluable patients) | 44% (4/9 evaluable patients) | - | - | [1][11][13] |
| Spleen Volume Reduction (SVR) ≥ 35% | 20% (2/10 evaluable patients) | - | - | - | [1][11] |
Data is from interim analyses and the number of evaluable patients varies at each time point.
The safety profile of SNT-5505 in combination with ruxolitinib has been favorable, with no treatment-related serious adverse events attributed to SNT-5505 in the interim analyses.[1][11][13]
Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of SNT-5505 are largely proprietary. However, based on published literature, the following methodologies were employed.
Lysyl Oxidase Activity Assays
The inhibitory activity of SNT-5505 on the LOX family of enzymes was likely determined using an Amplex Red oxidation assay.[5] This assay measures the hydrogen peroxide generated during the enzymatic reaction. Recombinant human LOX family enzymes would be incubated with a substrate in the presence of varying concentrations of SNT-5505. The resulting fluorescence, proportional to enzyme activity, would be measured to determine the IC50 values. For in vivo target engagement, plasma samples from treated animals or humans would be assayed for LOX and LOXL2 activity.[8][12]
Animal Models of Disease
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Bleomycin-Induced Lung Fibrosis: Mice are treated with bleomycin (B88199) to induce lung fibrosis. SNT-5505 is then administered orally. Efficacy is assessed by measuring lung collagen content, histological analysis of lung tissue, and analysis of collagen/elastin cross-links.[1][9]
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Systemic Sclerosis Skin Mouse Model: Fibrosis is induced in the skin of mice. The effect of orally administered SNT-5505 is evaluated by measuring dermal thickness and the expression of fibrotic markers like α-smooth muscle actin.[1][9]
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Myelofibrosis Mouse Models: Genetically engineered mouse models that spontaneously develop myelofibrosis (e.g., GATA1low or JAK2V617F mice) are used. SNT-5505 is administered, and the primary endpoints are bone marrow fibrosis and megakaryocyte count.[10]
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Orthotopic and Autochthonous Mouse Models of Cancer: Human cancer cells are implanted into the corresponding organ of immunodeficient mice (orthotopic), or genetically engineered mice that develop cancer spontaneously (autochthonous) are used. SNT-5505 is administered in combination with chemotherapy, and outcomes such as tumor growth, metastasis, and survival are measured.[2][11]
Clinical Trial Protocol (MF-101, Combination Cohort)
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Study Design: An open-label Phase 2 study in patients with intermediate-2 or high-risk myelofibrosis who have a suboptimal response to ruxolitinib.
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Intervention: SNT-5505 administered orally at a dose of 200 mg twice daily in combination with a stable dose of ruxolitinib.
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Primary Endpoints: Safety and tolerability.
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Secondary Endpoints: Efficacy measures including Total Symptom Score (TSS) and Spleen Volume Reduction (SVR).
Conclusion
SNT-5505 (amsulostat) is a promising, first-in-class pan-lysyl oxidase inhibitor with a novel mechanism of action that directly targets the fibrotic processes underlying myelofibrosis and other diseases. Preclinical studies have robustly demonstrated its anti-fibrotic and anti-cancer potential, and ongoing clinical trials in myelofibrosis have shown encouraging safety and efficacy data. The ability of SNT-5505 to be combined with existing therapies like JAK inhibitors positions it as a potentially transformative treatment for patients with a high unmet medical need. Further clinical development will be crucial in fully defining the therapeutic role of this innovative agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Pan-lysyl oxidase inhibition disrupts fibroinflammatory tumor stroma, rendering cholangiocarcinoma susceptible to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. syntaratx.com.au [syntaratx.com.au]
- 4. Paper: Evaluation of a Pan-Lysyl Oxidase Inhibitor, Pxs-5505, in Myelofibrosis: A Phase I, Randomized, Placebo Controlled Double Blind Study in Healthy Adults [ash.confex.com]
- 5. researchgate.net [researchgate.net]
- 6. A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmaxis Cleared To Progress To Phase 2 Bone Marrow Cancer Trial - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Lysyl Oxidase Inhibitors Attenuate Hallmarks of Primary Myelofibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmaxis announces the publication of positive preclinical data for PXS-5505 - Biotech [biotechdispatch.com.au]
- 12. A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica [haematologica.org]
- 13. New positive interim data in Phase 2 study of SNT-5505 - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]
